

# 13C NMR Peak Assignments for 6-Methoxy-4-methylnicotinaldehyde: A Comparative Guide

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## Compound of Interest

Compound Name: 6-Methoxy-4-methylnicotinaldehyde

Cat. No.: B047350

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This guide provides a detailed analysis and predicted peak assignments for the <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectrum of **6-Methoxy-4-methylnicotinaldehyde**. The assignments are based on the principle of substituent additivity, utilizing experimental data from pyridine and its derivatives as a comparative baseline. This document is intended to serve as a valuable resource for the characterization and verification of this and structurally related compounds in research and development settings.

## Predicted <sup>13</sup>C NMR Chemical Shifts

The predicted <sup>13</sup>C NMR chemical shifts for **6-Methoxy-4-methylnicotinaldehyde** are summarized in Table 1. These values were estimated by applying substituent chemical shift (SCS) effects, derived from monosubstituted pyridines, to the base chemical shifts of pyridine.

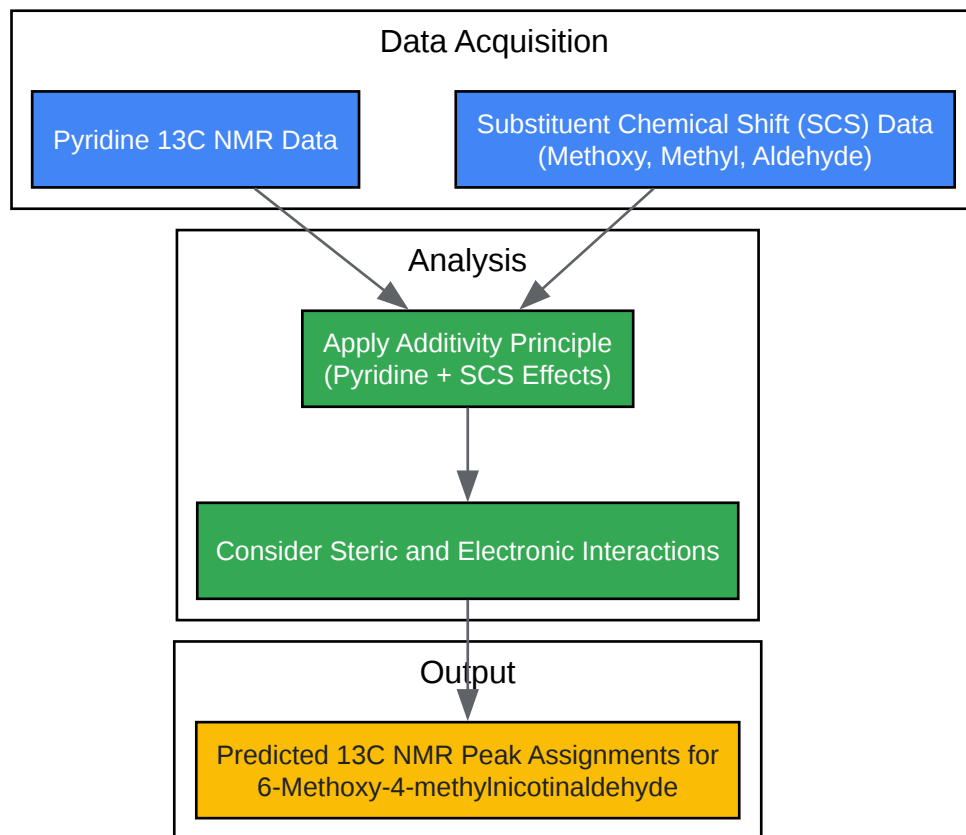
Carbon Atom	Predicted Chemical Shift (ppm)	Rationale for Assignment
C2	~151	Significantly deshielded due to the adjacent nitrogen and the ortho aldehyde group.
C3	~122	Influenced by the meta methoxy and methyl groups, and the ortho aldehyde group.
C4	~149	Deshielded by the attached methyl group and influenced by the meta methoxy and aldehyde groups.
C5	~108	Shielded by the para methoxy group.
C6	~163	Strongly deshielded by the directly attached electron-donating methoxy group.
-CHO	~193	Characteristic chemical shift for an aldehyde carbon.
-OCH3	~54	Typical chemical shift for a methoxy group attached to an aromatic ring.
-CH3	~18	Typical chemical shift for a methyl group on an aromatic ring.

## Methodology

The prediction of the  $^{13}\text{C}$  NMR chemical shifts for **6-Methoxy-4-methylnicotinaldehyde** was performed using the following protocol:

- **Baseline Data Collection:** The experimental  $^{13}\text{C}$  NMR chemical shifts for pyridine were used as the foundational data. The accepted values for pyridine in  $\text{CDCl}_3$  are approximately:  $\text{C2/C6} = 150 \text{ ppm}$ ,  $\text{C3/C5} = 124 \text{ ppm}$ , and  $\text{C4} = 136 \text{ ppm}$ .
- **Substituent Chemical Shift (SCS) Effect Analysis:** SCS effects for methoxy, methyl, and aldehyde groups at various positions on the pyridine ring were compiled from experimental data of monosubstituted pyridines.
  - **6-Methoxy group:** A methoxy group at the C-6 position is expected to cause a significant downfield shift (deshielding) at the ipso-carbon (C-6) and an upfield shift (shielding) at the para-carbon (C-3). The ortho-carbon (C-5) will also experience shielding.
  - **4-Methyl group:** A methyl group at the C-4 position typically causes a downfield shift at the ipso-carbon (C-4) and smaller shielding or deshielding effects at the other ring carbons.
  - **3-Aldehyde group:** An aldehyde group at the C-3 position is an electron-withdrawing group, causing deshielding at the ipso-carbon (C-3) and the ortho-carbons (C-2 and C-4).
- **Additive Calculation:** The individual SCS effects were additively applied to the base pyridine chemical shifts to estimate the final chemical shifts for each carbon atom in **6-Methoxy-4-methylnicotinaldehyde**. Adjustments were made to account for potential non-additive effects arising from the steric and electronic interactions between the three substituents.

The logical workflow for the peak assignment is illustrated in the following diagram:

Logical Workflow for <sup>13</sup>C NMR Peak Assignment

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Caption: Workflow for predicting <sup>13</sup>C NMR peak assignments.

## Comparative Analysis with Related Structures

To further validate the predicted assignments, a comparison with the experimental <sup>13</sup>C NMR data of structurally related pyridine derivatives is essential.

Compound	C2 (ppm)	C3 (ppm)	C4 (ppm)	C5 (ppm)	C6 (ppm)	Substituent Carbons (ppm)
Pyridine	150.2	123.9	136.1	123.9	150.2	-
4-Methylpyridine	149.6	124.5	147.2	124.5	149.6	-CH3: 21.2
2-Methoxypyridine	164.2	111.3	138.4	116.8	147.1	-OCH3: 53.2
3-Pyridinecarboxaldehyde	153.5	131.0	135.5	124.0	151.1	-CHO: 192.5
6-Methoxy-4-methylnicotinaldehyde (Predicted)	~151	~122	~149	~108	~163	-CHO: ~193, -OCH3: ~54, -CH3: ~18

The comparison highlights the expected trends. For instance, the C-6 in the target molecule is predicted to be significantly downfield due to the methoxy group, a trend also observed in 2-methoxypyridine (for C-2). Similarly, the presence of the methyl group at C-4 is expected to deshield this position, as seen in 4-methylpyridine. The aldehyde group's influence is also factored in, generally causing a deshielding of adjacent carbons.

The relationship between the substituents and their effect on the pyridine ring carbons is visualized below:

Caption: Influence of substituents on carbon chemical shifts.

This guide provides a robust framework for the initial assignment of the  $^{13}\text{C}$  NMR spectrum of **6-Methoxy-4-methylnicotinaldehyde**. Experimental verification is recommended for definitive

assignments.

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